

synthesis and purification of triisopropyl citrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisopropyl citrate*

Cat. No.: *B1609684*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Purification of **Triisopropyl Citrate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl citrate, a tri-ester of citric acid, is a compound with applications in the cosmetic and potentially pharmaceutical industries. Its synthesis is achieved through the esterification of citric acid with isopropanol, a reaction that can be catalyzed by an acid. Subsequent purification is essential to remove unreacted starting materials, catalyst, and byproducts, yielding a high-purity final product. This guide provides a comprehensive overview of the synthesis and purification of **triisopropyl citrate**, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers and professionals in its preparation and characterization.

Introduction

Triisopropyl citrate (CAS No. 74592-76-0) is the tri-ester formed from citric acid and three molecules of isopropanol.[1][2] It belongs to the family of citrate esters, which are known for their use as plasticizers, solvents, and emollients in various industries.[1][3] In the cosmetic industry, **triisopropyl citrate** is utilized as a skin conditioning agent and emollient.[1][3] While direct applications in drug development are not as extensively documented as for other citrate esters like triethyl citrate, its properties suggest potential use as a non-toxic plasticizer in pharmaceutical coatings and as a component in controlled-release drug delivery systems.[4][5][6] The synthesis of **triisopropyl citrate** involves a direct esterification reaction, which is

typically followed by a multi-step purification process to achieve the high purity required for its applications.

Synthesis of Triisopropyl Citrate

The synthesis of **triisopropyl citrate** is achieved through the Fischer esterification of citric acid with isopropanol in the presence of an acid catalyst. The overall reaction is shown below:

Reaction Scheme:

Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of **triisopropyl citrate** based on general procedures for citrate ester synthesis.

Materials:

- Citric acid, anhydrous (1 mole equivalent)
- Isopropanol (excess, e.g., 5-10 mole equivalents)
- p-Toluenesulfonic acid (PTSA) monohydrate (catalytic amount, e.g., 0.02-0.05 mole equivalents)
- Toluene (as a water-entraining solvent)

Equipment:

- Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.
- Thermometer or temperature probe.

Procedure:

- To the round-bottom flask, add citric acid, isopropanol, p-toluenesulfonic acid, and toluene.
- Assemble the Dean-Stark apparatus and reflux condenser.

- Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, thereby removing water from the reaction and driving the equilibrium towards the product.
- Continue the reaction until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is deemed complete by a suitable monitoring technique (e.g., thin-layer chromatography).
- Once the reaction is complete, cool the mixture to room temperature.
- The crude **triisopropyl citrate** is now ready for purification.

Purification of Triisopropyl Citrate

The purification of crude **triisopropyl citrate** is crucial to remove unreacted citric acid, isopropanol, the acid catalyst, and any byproducts. The following multi-step procedure is a representative method.^[7]

Experimental Protocol: Purification

Materials:

- Crude **triisopropyl citrate** solution
- 5% w/v Sodium carbonate (Na_2CO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Activated carbon (decolorizing grade)

Equipment:

- Separatory funnel
- Beakers and flasks
- Filtration apparatus (e.g., Buchner funnel)

- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Neutralization and Washing:
 - Transfer the crude reaction mixture to a separatory funnel.
 - Add the 5% sodium carbonate solution to neutralize the PTSA catalyst. Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
 - Allow the layers to separate and discard the lower aqueous layer.
 - Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.^[7]
- Drying:
 - Transfer the washed organic layer to a flask and add anhydrous magnesium sulfate or sodium sulfate to remove residual water.
 - Stir for 15-30 minutes, then filter to remove the drying agent.
- Solvent Removal:
 - Concentrate the filtrate using a rotary evaporator to remove the toluene and excess isopropanol.
- Decolorization:
 - To the resulting crude **triisopropyl citrate**, add a small amount of activated carbon (e.g., 1-2% by weight).
 - Heat the mixture gently with stirring for a short period to allow for the adsorption of colored impurities.

- Filter the mixture while warm through a pad of celite to remove the activated carbon.[7]
- Vacuum Distillation:
 - Transfer the decolorized **triisopropyl citrate** to a distillation flask.
 - Set up a vacuum distillation apparatus.[8]
 - Heat the flask under reduced pressure. Collect the **triisopropyl citrate** fraction at the appropriate boiling point and pressure. The exact conditions will depend on the vacuum achieved but a pressure of a few mmHg is typical for high-boiling esters.[8][9]

Data Presentation

The following tables summarize key physical and chemical data for **triisopropyl citrate**.

Table 1: Physical and Chemical Properties of **Triisopropyl Citrate**

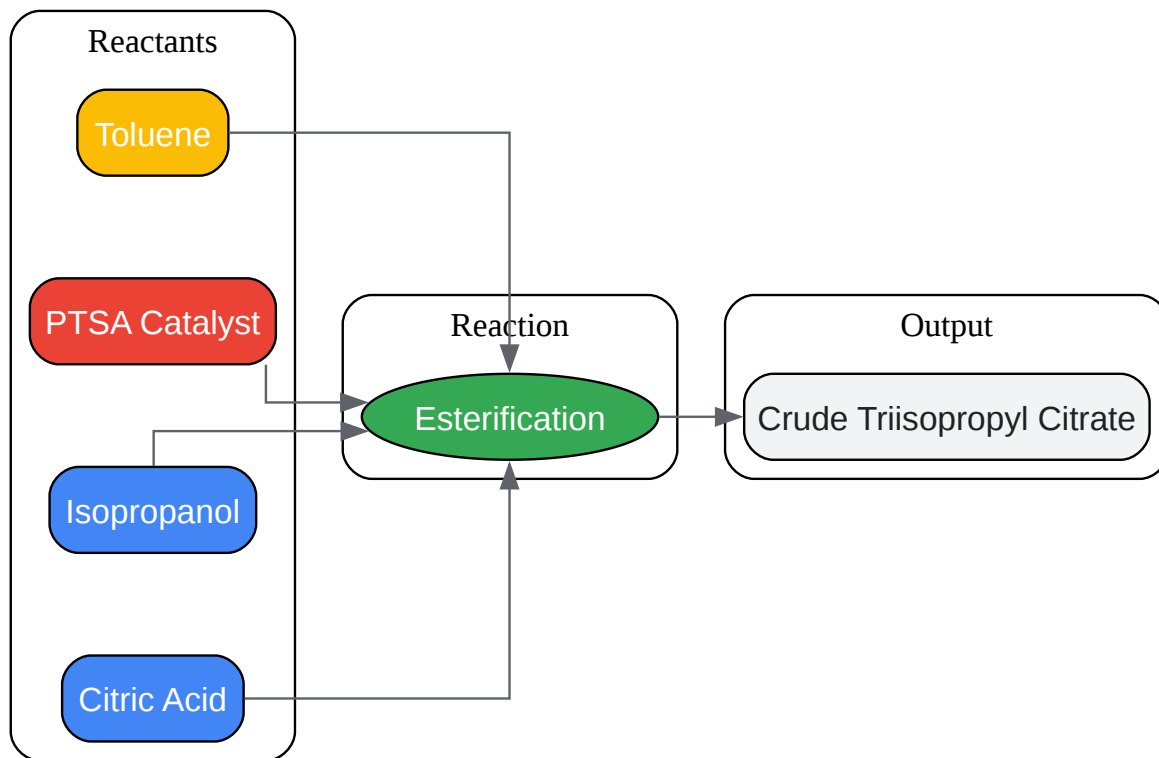
Property	Value	Reference
CAS Number	74592-76-0	[1][2]
Molecular Formula	C ₁₅ H ₂₆ O ₇	[2][10]
Molecular Weight	318.36 g/mol	[10]
IUPAC Name	tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate	[1]
Boiling Point	331.0 ± 9.0 °C (Predicted)	[2]
Density	1.116 ± 0.06 g/cm ³ (Predicted)	[2]

Table 2: Expected Spectroscopic Data for **Triisopropyl Citrate**

Technique	Expected Features
^1H NMR	Signals corresponding to the methyl protons of the isopropyl groups (doublet), the methine proton of the isopropyl groups (septet), and the methylene protons of the citrate backbone (diastereotopic protons appearing as complex multiplets).
^{13}C NMR	Signals for the carbonyl carbons of the ester groups, the quaternary and methylene carbons of the citrate backbone, and the methyl and methine carbons of the isopropyl groups.
FTIR	Strong C=O stretching vibration for the ester groups (around $1735\text{-}1750\text{ cm}^{-1}$), C-O stretching vibrations, and C-H stretching and bending vibrations for the alkyl groups. A broad O-H stretch from the hydroxyl group on the citrate backbone would also be expected.

Visualizations

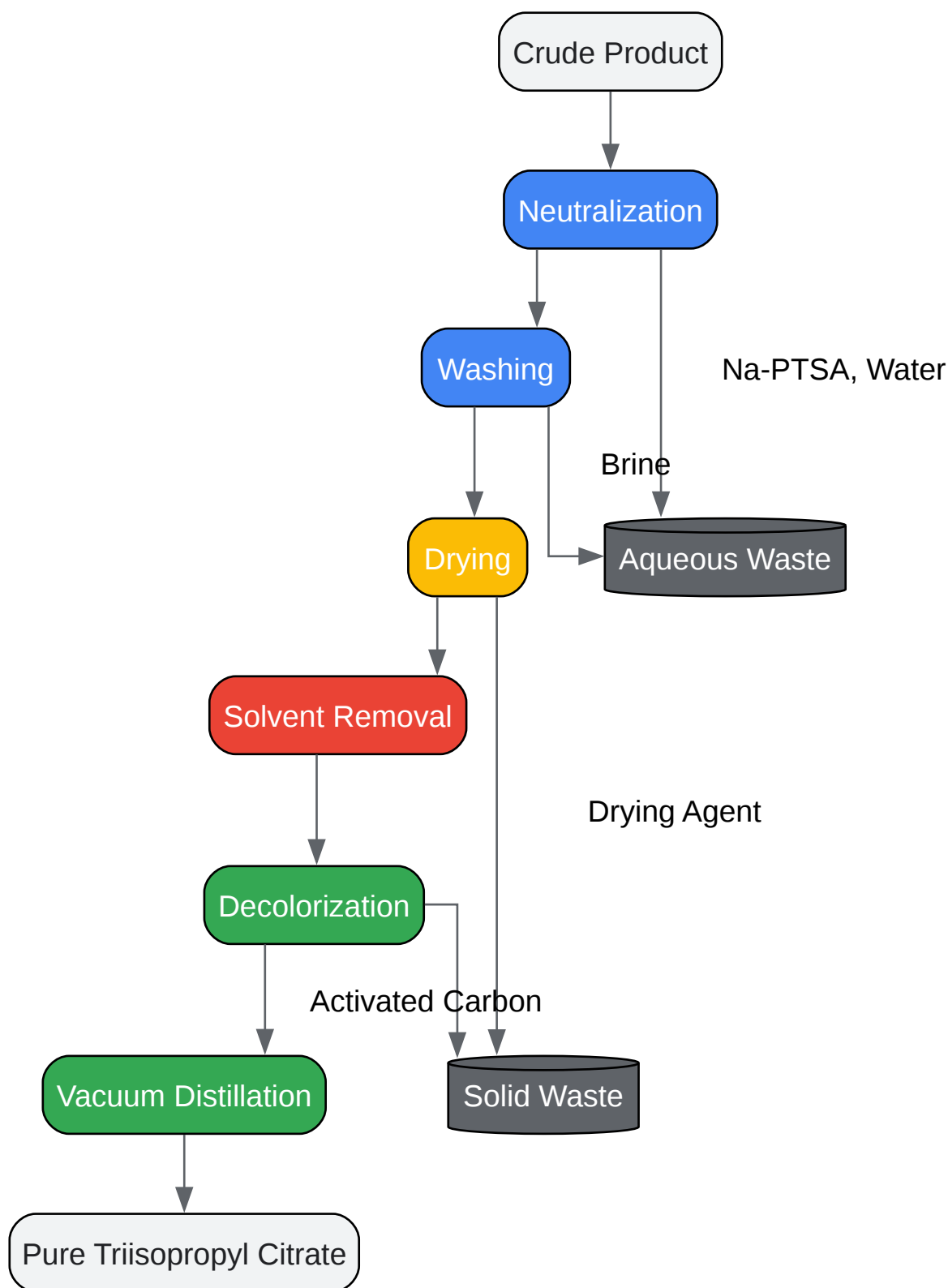
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **triisopropyl citrate**.

Purification Workflow



[Click to download full resolution via product page](#)

Caption: Multi-step purification process for **triisopropyl citrate**.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of **triisopropyl citrate**. The provided experimental protocols, while based on general procedures for analogous compounds, offer a solid foundation for laboratory-scale preparation. The successful synthesis and subsequent rigorous purification are critical to obtaining a high-purity product suitable for its intended applications, including its potential use in pharmaceutical formulations. The data and visualizations presented herein are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile citrate ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. triisopropyl citrate, 74592-76-0 [thegoodscentcompany.com]
- 2. lookchem.com [lookchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. crodapharma.com [crodapharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. Triisopropyl Citrate | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synthesis and purification of triisopropyl citrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609684#synthesis-and-purification-of-triisopropyl-citrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com